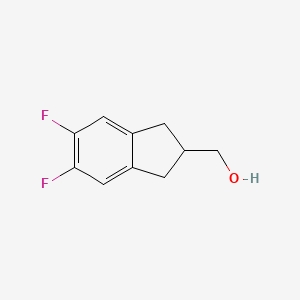
(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)methanol is an organic compound characterized by the presence of a difluorinated indene ring structure with a methanol group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5,6-difluoro-2,3-dihydro-1H-inden-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable indene derivative.
Fluorination: The indene derivative undergoes selective fluorination at the 5 and 6 positions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Reduction: The resulting difluorinated indene is then subjected to reduction conditions to form the dihydro derivative.
Methanol Addition: Finally, the methanol group is introduced via a nucleophilic substitution reaction, typically using methanol in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various hydrocarbon derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanol position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide in the presence of suitable nucleophiles.
Major Products:
Oxidation: Formation of difluoroindenone derivatives.
Reduction: Formation of difluorinated hydrocarbon derivatives.
Substitution: Formation of various substituted indene derivatives.
Applications De Recherche Scientifique
(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (5,6-difluoro-2,3-dihydro-1H-inden-2-yl)methanol depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorinated indene structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)amine: Similar structure with an amine group instead of methanol.
(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)acetate: Contains an acetate group instead of methanol.
(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)ethanol: Similar structure with an ethanol group.
Uniqueness: (5,6-difluoro-2,3-dihydro-1H-inden-2-yl)methanol is unique due to its specific combination of a difluorinated indene ring and a methanol group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H10F2O |
|---|---|
Poids moléculaire |
184.18 g/mol |
Nom IUPAC |
(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)methanol |
InChI |
InChI=1S/C10H10F2O/c11-9-3-7-1-6(5-13)2-8(7)4-10(9)12/h3-4,6,13H,1-2,5H2 |
Clé InChI |
MYIUBTXFTRVRLQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=CC(=C(C=C21)F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-bromobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14091942.png)
![6-amino-2-(4-propoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14091946.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091959.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14091967.png)

![3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B14091973.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091975.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14091991.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092005.png)

![(1S,2S,4R,8S,11R,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethylspiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-16-one](/img/structure/B14092011.png)
![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092016.png)
![6-(3,4-dimethoxyphenyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14092017.png)
